molecular formula C22H26N2O4 B11082382 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate

2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate

Cat. No.: B11082382
M. Wt: 382.5 g/mol
InChI Key: SOPWPCRVFCYNPA-UHFFFAOYSA-N
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Description

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoyloxy group attached to a tetramethylpiperidino isonicotinate backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE typically involves the esterification of isonicotinic acid with 4-(benzoyloxy)-2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to active sites, while the tetramethylpiperidino moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINE
  • 2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE

Uniqueness

Compared to similar compounds, 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE exhibits unique properties due to the presence of both benzoyloxy and isonicotinate groups

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) pyridine-4-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-21(2)14-18(27-19(25)16-8-6-5-7-9-16)15-22(3,4)24(21)28-20(26)17-10-12-23-13-11-17/h5-13,18H,14-15H2,1-4H3

InChI Key

SOPWPCRVFCYNPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=NC=C2)(C)C)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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